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Compound of Interest

Compound Name: BMS-986318

Cat. No.: B15144742

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the
activity of BMS-986318, a potent and selective non-bile acid agonist of the Farnesoid X
Receptor (FXR). The included methodologies are based on established and published research
to ensure reproducibility and accuracy in your laboratory settings.

Introduction

BMS-986318 is a novel, non-bile acid farnesoid X receptor (FXR) agonist developed for the
potential treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] As a key regulator of
bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target for metabolic
diseases.[1][2][6][7] Accurate and robust in vitro assays are essential for characterizing the
potency, selectivity, and potential liabilities of FXR agonists like BMS-986318. This document
outlines the protocols for essential functional and safety assays.

Data Presentation

The following tables summarize the in vitro activity of BMS-986318 in key functional and
metabolic assays.

Table 1: In Vitro Functional Activity of BMS-986318
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Assay Name Description BMS-986318 EC50 (nM)

Measures the ability of the
compound to activate the FXR

FXR Gal4 Luciferase Reporter )
receptor, leading to the 53.1 + 26.3[1]

Assay . :
expression of a luciferase

reporter gene.

Quantifies the ligand-
dependent recruitment of the

SRC-1 Recruitment Assay steroid receptor coactivator-1 350 + 210[1]
(SRC-1) to the FXR ligand-

binding domain.

Table 2: In Vitro ADME Profile of a Structurally Related Precursor Compound (Compound 8)

Note: Specific IC50 values for BMS-986318 were not available in the reviewed literature. The
data below is for a key precursor compound, providing context for the optimization process that
led to BMS-986318.

Assay Name Description Compound 8 IC50 (pM)

Measures the inhibitory
potential of the compound
CYP3A4 Inhibition Assay against the major drug- 0.9[1]
metabolizing enzyme,
Cytochrome P450 3A4.

Measures the inhibitory
potential of the compound
CYP2C8 Inhibition Assay against the drug-metabolizing 6.9[1]
enzyme, Cytochrome P450
2C8.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway activated by BMS-986318 and the
general workflow for the in vitro assays.
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FXR Signaling Pathway Activated by BMS-986318.
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General Workflow for the FXR Gal4 Luciferase Reporter Assay.
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Experimental Protocols
FXR Gal4 Luciferase Reporter Assay

This assay quantitatively measures the ability of BMS-986318 to activate the FXR ligand-
binding domain (LBD) in a cellular context.

Materials:

o HEK293T cells

o DMEM with 10% FBS, 1% Penicillin-Streptomycin

« Opti-MEM

 Lipofectamine 2000 (or similar transfection reagent)

e pPBIND vector containing the Gal4 DNA binding domain fused to the human FXR-LBD
e pGL5-luc vector containing a UAS promoter upstream of the firefly luciferase gene

o 96-well white, clear-bottom tissue culture plates

o BMS-986318 and control compounds (e.g., GW4064)

o Luciferase assay reagent (e.g., Bright-Glo)

Luminometer
Protocol:

o Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10”4 cells/well in 100
uL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

e Transfection:

o For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the
manufacturer's protocol. Use a mixture of the Gal4-FXR-LBD and UAS-luciferase reporter
plasmids.
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o Replace the cell culture medium with the transfection mixture.
o Incubate for 4-6 hours at 37°C, 5% CO2.

o After incubation, replace the transfection medium with fresh, low-serum (e.g., 0.5% FBS)
medium.

e Compound Treatment:

o Prepare serial dilutions of BMS-986318 and control compounds in the appropriate vehicle
(e.g., DMSO).

o Add the diluted compounds to the cells. Ensure the final vehicle concentration is
consistent across all wells (typically <0.1%).

 Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
e Luminescence Reading:
o Equilibrate the plate and luciferase assay reagent to room temperature.
o Add the luciferase reagent to each well according to the manufacturer's instructions.
o Measure the luminescence using a plate-reading luminometer.
o Data Analysis:
o Normalize the data to the vehicle control.
o Plot the normalized luminescence values against the compound concentration.

o Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter
logistic fit).

Human FXR SRC-1 Recruitment Assay

This biochemical assay measures the ability of BMS-986318 to promote the interaction
between the FXR-LBD and a peptide from the coactivator SRC-1.
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Materials:

o Glutathione-casein coated 384-well plates

e Recombinant GST-tagged human FXR-LBD
 Biotinylated SRC-1 peptide

e Assay buffer (e.g., PBS with 0.01% BSA and 2 mM DTT)
o« BMS-986318 and control compounds

o Europium-labeled streptavidin

o DELFIA enhancement solution

o Time-resolved fluorescence (TRF) plate reader

Protocol:

o Plate Coating: Use pre-coated glutathione plates or coat high-binding plates with glutathione.
e Protein Binding:

o Add GST-FXR-LBD to each well and incubate to allow binding to the glutathione-coated
surface.

o Wash the wells with assay buffer to remove unbound protein.
e Compound Addition: Add serial dilutions of BMS-986318 or control compounds to the wells.
o Peptide Addition: Add the biotinylated SRC-1 peptide to each well.

 Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ligand-
dependent recruitment of the SRC-1 peptide.

o Detection:

o Wash the wells to remove unbound peptide and compound.
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o Add Europium-labeled streptavidin to each well and incubate for 30-60 minutes. This will
bind to the biotinylated SRC-1 peptide.

o Wash the wells to remove unbound streptavidin.

o Add DELFIA enhancement solution to each well.

o Fluorescence Reading: Measure the time-resolved fluorescence using a plate reader with
appropriate excitation and emission wavelengths.

o Data Analysis:
o Normalize the TRF signal to the vehicle control.
o Plot the normalized signal against the compound concentration.

o Calculate the EC50 value using non-linear regression.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of BMS-986318 to inhibit the activity of major drug-
metabolizing enzymes, which is crucial for predicting drug-drug interactions.

Materials:

Human liver microsomes (HLM)

o Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, amodiaquine for
CYP2C8)

 NADPH regenerating system

 Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
» BMS-986318 and known inhibitor controls

 Acetonitrile with an internal standard for reaction quenching

o LC-MS/MS system for metabolite quantification
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Protocol:

e Incubation Mixture Preparation:
o Prepare a master mix containing HLM and the probe substrate in incubation buffer.
o Pre-incubate the mixture at 37°C.

¢ Inhibitor Addition: Add serial dilutions of BMS-986318 or a known inhibitor to the incubation
mixture.

» Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

¢ Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is
in the linear range.

e Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal
standard.

o Sample Processing: Centrifuge the samples to pellet the protein.
e LC-MS/MS Analysis:
o Transfer the supernatant to an analysis plate.

o Analyze the samples by LC-MS/MS to quantify the formation of the substrate-specific
metabolite.

o Data Analysis:

o Determine the percent inhibition of metabolite formation at each concentration of BMS-
986318 relative to the vehicle control.

o Plot the percent inhibition against the compound concentration.

o Calculate the IC50 value using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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